benzyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Benzyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a 3-methoxyphenyl substituent at the 7-position and a benzyl ester group at the 6-carboxylate position. The 3-methoxy group on the phenyl ring contributes to electronic and steric effects, which may influence binding interactions in biological systems .
Properties
IUPAC Name |
benzyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-14-18(20(26)28-12-15-7-4-3-5-8-15)19(25-21(24-14)22-13-23-25)16-9-6-10-17(11-16)27-2/h3-11,13,19H,12H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMELJCOROMBXHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of triazolo-pyrimidine derivatives known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a benzyl group and a methoxyphenyl moiety attached to a triazolo-pyrimidine core. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N4O3 |
| Molecular Weight | 300.32 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that triazolo-pyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines. The cytotoxic effects are often quantified using the IC50 value, which indicates the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Related compound 69c | MCF-7 | 12.50 |
| Related compound 69b | Bel-7402 | 17.82 |
The mechanism of action may involve enzyme inhibition and receptor modulation. The triazole ring can participate in hydrogen bonding with enzyme active sites, potentially inhibiting their activity and leading to various physiological effects .
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Compounds containing a triazole structure are known for their broad biological activities including antimicrobial properties against bacteria and fungi. For example:
- Antibacterial Activity : Studies have shown effectiveness against pathogenic bacteria in vitro.
- Antifungal Activity : Similar compounds have exhibited antifungal properties against common fungal strains.
Case Studies
A study conducted by the National Cancer Institute assessed the antitumor activity of various triazolo-pyrimidine derivatives across multiple cancer cell lines including leukemia and breast cancer. The results indicated that several derivatives displayed promising antitumor activity and could serve as potential leads for new anticancer agents .
Another investigation focused on the synthesis of derivatives from this compound and their subsequent testing against resistant bacterial strains. The findings revealed significant antibacterial effects that warrant further exploration into their mechanisms of action and potential therapeutic applications .
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of triazolo-pyrimidines exhibit significant antitumor properties. A study highlighted the synthesis of various triazolo derivatives that were tested for their ability to inhibit tumor growth. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation .
Antiviral Properties
The compound has also been evaluated for its antiviral activity. Structural modifications on the phenyl moiety have been shown to enhance biological properties towards specific viral targets. For instance, certain derivatives demonstrated efficacy against viral replication processes, making them potential candidates for antiviral drug development .
Enzyme Inhibition
Benzyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells, which is beneficial in treating conditions like diabetes and obesity .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The introduction of various substituents can significantly alter the biological activity of the compound. For example:
| Substituent | Biological Activity | Reference |
|---|---|---|
| Methoxy | Enhanced antiviral | |
| Methyl | Increased antitumor | |
| Halogen | Improved enzyme inhibition |
Case Studies
- Antitumor Study : A series of triazolo derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines. The results showed that specific modifications significantly improved potency compared to the parent compound .
- Antiviral Evaluation : In a study focusing on viral infections, several derivatives were tested against influenza virus strains. The findings indicated that some compounds exhibited promising antiviral effects by inhibiting viral replication at low concentrations .
- Enzyme Inhibition Research : A study investigated the effects of this compound on key metabolic enzymes. Results demonstrated that certain derivatives could effectively modulate enzyme activity related to glucose metabolism .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity to .
Impact of Substituents on Physicochemical Properties
- Electron-Donating vs. Bromine in V8 introduces steric bulk and polarizability, which may affect binding to hydrophobic enzyme pockets.
- Ester vs. Carboxamide at 6-Position: Benzyl esters (target compound and ) increase lipophilicity (logP ~3.5–4.0), favoring passive diffusion across biological membranes. Methyl esters (e.g., ) are less lipophilic (logP ~2.0–2.5) but easier to synthesize.
Q & A
Q. What are the recommended synthetic protocols for benzyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
- Methodological Answer : A three-component Biginelli-like reaction under acidic or ionic liquid conditions is commonly employed. For example, regioselective synthesis can be achieved using 3,5-diaminotriazole, substituted aldehydes (e.g., benzaldehyde derivatives), and β-keto esters (e.g., ethyl 3-oxobutanoate). Reaction optimization includes adjusting solvent polarity (e.g., ethanol/water mixtures) and catalytic additives like TMDP (trimethylenedipiperidine) to enhance yield and purity. Reaction progress is monitored via TLC, and products are purified via recrystallization (EtOH/DMF) .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodological Answer :
- Purity : Use TLC (silica gel plates with UV 254 nm) to confirm reaction completion.
- Structural Confirmation :
- NMR Spectroscopy : and NMR (400 MHz) in DMSO-d or CDCl to identify aromatic protons (δ 7.2–8.1 ppm), methoxy groups (δ ~3.8 ppm), and carboxylate esters (δ ~4.3 ppm for –OCH–).
- Microanalysis : Elemental analysis (C, H, N) to verify molecular formula alignment (e.g., CHNO) .
Q. What solvent systems are optimal for recrystallization to achieve high-purity crystals?
- Methodological Answer : Ethanol/dimethylformamide (EtOH/DMF) mixtures (1:1 v/v) are effective for recrystallization due to their polarity gradient, which promotes slow crystal growth and minimizes impurities. Cooling the mixture to 0–4°C further enhances crystal yield .
Advanced Research Questions
Q. How do substituents on the phenyl ring (e.g., 3-methoxy vs. 4-chloro) influence regioselectivity during synthesis?
- Methodological Answer : Electron-donating groups (e.g., –OCH) at the meta position (3-methoxyphenyl) enhance electrophilic aromatic substitution at the C7 position of the triazolopyrimidine core. In contrast, electron-withdrawing groups (e.g., –Cl) at the para position may shift reactivity toward C5. Regioselectivity can be modulated using ionic liquid catalysts (e.g., [BMIM]BF) to stabilize transition states, as demonstrated in analogues like ethyl 2-amino-5-methyl-7-phenyl derivatives .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected 13C^{13}\text{C}13C NMR shifts)?
- Methodological Answer : Conflicting data may arise from tautomerism or crystallographic packing effects. Strategies include:
- Variable Temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomers).
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., space group P2/c, Z = 4) to confirm bond lengths and angles.
- DFT Calculations : Compare experimental shifts with computed values (B3LYP/6-311+G(d,p)) to validate assignments .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer : The compound’s planar triazolopyrimidine core and flexible benzyl ester group can lead to disordered crystal packing. Mitigation strategies:
- Slow Evaporation : Use low-polarity solvents (e.g., dichloromethane/hexane) to slow nucleation.
- Seeding : Introduce pre-formed microcrystals to guide ordered lattice formation.
- Cryocrystallography : Collect data at 100 K to stabilize fragile crystals .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME estimate logP (~3.2), aqueous solubility (~0.1 mg/mL), and blood-brain barrier permeability.
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclin-dependent kinases) based on structural analogues like thieno[2,3-d]pyrimidinones .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
